4-(n-Propylthio)benzaldehyde
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Overview
Description
4-(n-Propylthio)benzaldehyde: is an organic compound with the molecular formula C10H12OS . It is characterized by a benzene ring substituted with a formyl group (–CHO) and a propylthio group (–S–C3H7) at the para position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(n-Propylthio)benzaldehyde typically involves the following steps:
Thioetherification: The reaction of 4-bromobenzaldehyde with n-propylthiol in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF) to form this compound.
Oxidation: The oxidation of 4-(n-propylthio)toluene using an oxidizing agent such as chromyl chloride (CrO2Cl2) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale thioetherification and oxidation processes, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(n-Propylthio)benzaldehyde can undergo oxidation reactions to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to 4-(n-propylthio)benzyl alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Chromyl chloride (CrO2Cl2), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
4-(n-Propylthio)benzyl Alcohol: Formed through reduction.
Scientific Research Applications
Chemistry: 4-(n-Propylthio)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(n-Propylthio)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The propylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The formyl group can participate in various chemical reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
4-(Methylthio)benzaldehyde: Similar structure with a methylthio group instead of a propylthio group.
4-(Ethylthio)benzaldehyde: Similar structure with an ethylthio group instead of a propylthio group.
4-(Butylthio)benzaldehyde: Similar structure with a butylthio group instead of a propylthio group.
Uniqueness: 4-(n-Propylthio)benzaldehyde is unique due to its specific propylthio substitution, which can influence its reactivity and interaction with biological targets differently compared to its analogs with shorter or longer alkyl chains.
Properties
IUPAC Name |
4-propylsulfanylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,8H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFHCLSMBLTWFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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